Home > Products > Building Blocks P9084 > (S)-Oxybutynin hydrochloride
(S)-Oxybutynin hydrochloride - 230949-16-3

(S)-Oxybutynin hydrochloride

Catalog Number: EVT-401259
CAS Number: 230949-16-3
Molecular Formula: C22H32ClNO3
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxybutynin chloride, a tertiary amine with anticholinergic and antispasmodic properties, is a well-established medication primarily indicated for the treatment of overactive bladder syndrome (OAB)8. OAB is characterized by urinary urgency, frequency, nocturia, and may include urgency urinary incontinence8. The prevalence of OAB increases with age and significantly impacts the quality of life and financial burden on affected individuals8. Oxybutynin chloride has been used for several decades and is available in various formulations, including immediate- and extended-release tablets, transdermal patches, gels, and more8.

Applications in Various Fields

Urology

In the field of urology, oxybutynin chloride has been used to treat conditions such as detrusor hyper-reflexia, post-transurethral vesical pain and spasm, and neurogenic bladder124. Studies have shown that oxybutynin can increase bladder capacity, decrease voiding detrusor pressure, and improve compliance and residual urine without significant differences in efficacy when compared to other anticholinergics like trospium chloride1. It has also been effective in controlling post-transurethral pain and spasm without notable side effects2.

Pediatrics

For pediatric patients with conditions like myelomeningocele, oxybutynin chloride has been administered intravesically, leading to significant improvements in urinary incontinence and bladder capacity4. This method of administration has been particularly beneficial for children who are refractory to oral anticholinergic medication4.

Alternative Administration Methods

Intravesical administration of oxybutynin chloride has been explored as an alternative to oral administration, especially in patients practicing clean intermittent catheterization with decreased bladder capacity6. This approach has been found to be safe and effective, with excellent patient compliance and no observed local or systemic side effects6. Topical administration has also been investigated, showing promise as an effective alternative for patients with voiding dysfunction who are unresponsive to or cannot tolerate oral medications3.

Pharmacological Research

Beyond its antispasmodic effects, oxybutynin chloride has been studied for its potential role in inhibiting bladder smooth muscle cell proliferation5. This could be particularly useful in preventing hypertrophic bladder changes. The drug has been shown to downregulate growth-promoting genes, such as c-jun, which may contribute to its antiproliferative effects5.

Clinical Practice

Oxybutynin chloride continues to be reevaluated for its effectiveness in managing symptoms associated with voiding in various bladder dysfunctions10. Its ability to reduce urinary frequency, urgency, and incontinence, as well as increase the volumes at the first and maximum desire to void, has been confirmed in clinical settings10.

Source and Classification

(S)-Oxybutynin hydrochloride is synthesized from various chemical precursors through asymmetric synthesis methods. It belongs to the class of drugs known as anticholinergics or antimuscarinics. The compound is characterized by its ability to relieve symptoms associated with urinary incontinence by inhibiting involuntary contractions of the bladder.

Synthesis Analysis

The synthesis of (S)-Oxybutynin hydrochloride involves several key steps, often starting from commercially available precursors. A common method includes the following:

Technical Parameters

  • Temperature Control: Many reactions are conducted at low temperatures (e.g., -78 °C) to enhance stereoselectivity.
  • Solvent Selection: Organic solvents such as dichloromethane or ethyl acetate are commonly used for extraction processes .
Molecular Structure Analysis

(S)-Oxybutynin hydrochloride has a complex molecular structure characterized by several functional groups:

  • Chemical Formula: C21_{21}H30_{30}ClN1_{1}O3_{3}
  • Molecular Weight: Approximately 377.93 g/mol
  • 3D Structure: Recent studies utilizing Microcrystal Electron Diffraction techniques have revealed detailed insights into its three-dimensional structure, including bond lengths and angles that are crucial for its biological activity .

Structural Features

  • Chiral Center: The molecule contains a chiral center at the carbon atom adjacent to the hydroxyl group, which is critical for its pharmacological activity.
  • Functional Groups: It includes an alcohol (-OH), an ether linkage, and aromatic rings that contribute to its binding affinity at muscarinic receptors.
Chemical Reactions Analysis

(S)-Oxybutynin hydrochloride participates in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, oxybutynin can hydrolyze to yield its corresponding carboxylic acid.
  2. Dehydration Reactions: In synthetic pathways, dehydration reactions are often employed to form double bonds or cyclic structures.
  3. Reduction Reactions: The compound can undergo reduction to modify functional groups, enhancing its pharmacological profile.

Technical Details

  • Reaction Conditions: Many reactions require precise pH adjustments (typically between 8.0 and 11.0) to optimize yields and selectivity .
  • Catalysts Used: Catalysts such as palladium or osmium tetraoxide may be utilized in asymmetric synthesis steps.
Mechanism of Action

(S)-Oxybutynin acts primarily as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype located in the bladder wall:

  1. Receptor Binding: It binds competitively to muscarinic receptors, preventing acetylcholine from exerting its effects on smooth muscle contraction.
  2. Physiological Effects: This blockade results in decreased bladder contractions, increased bladder capacity, and reduced urgency associated with overactive bladder syndrome.

Data Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-Oxybutynin hydrochloride are essential for its formulation and therapeutic use:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol; insoluble in non-polar solvents.
  • Melting Point: The melting point is reported around 57.88 °C .
  • Stability: Stable under normal storage conditions but sensitive to moisture.

Relevant Data

Differential Scanning Calorimetry studies show distinct thermal properties that can help in characterizing polymorphic forms of oxybutynin .

Applications

(S)-Oxybutynin hydrochloride has several important applications:

  1. Pharmaceutical Use: Primarily used for treating overactive bladder syndrome, it alleviates symptoms such as urgency and frequency of urination.
  2. Research Applications: As a model compound in studies related to muscarinic receptor pharmacology, it aids in understanding receptor-ligand interactions.
  3. Potential New Uses: Ongoing research explores its potential repurposing for other conditions due to its muscle relaxant properties .
Chemical Characterization and Stereochemical Significance

Molecular Structure and Stereoisomerism of Oxybutynin Hydrochloride

(S)-Oxybutynin hydrochloride (IUPAC name: 4-diethylaminobut-2-ynyl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride) is a chiral molecule with a molecular weight of 357.23 g/mol and the chemical formula C₂₂H₃₂NO₃⁺·Cl⁻ [4] [8]. The compound features one stereogenic center at the carbon bearing the hydroxy group within the 2-cyclohexyl-2-hydroxy-2-phenylacetate moiety, giving rise to two enantiomers: the (S)-(-)-enantiomer (esoxybutynin) and the (R)-(+)-enantiomer (aroxybutynin) [4] [6]. The tertiary amine group (pKa = 7.75) and ester functionality within its structure are pharmacologically critical and chemically reactive sites that influence both biological activity and physicochemical stability [1] [2].

The absolute configuration of the (S)-enantiomer determines its distinct pharmacological and metabolic profile compared to the (R)-enantiomer. Industrial synthesis of enantiopure (S)-oxybutynin requires chiral resolution or asymmetric synthesis. A key approach involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid—a crucial intermediate—via diastereomeric salt formation using L-tyrosine methyl ester (yield: 42%) [4]. Advanced methodologies employ bulky chiral auxiliaries such as cis-(1S,2R)-2-para-tolylsulfonamidoindanol to direct stereoselective Grignard addition to phenylglyoxylic acid derivatives, achieving enantiomeric excesses exceeding 98% (Scheme 1) [4]:

(S)-9 Synthesis Pathway:1. Phenylglyoxylic acid (5) → Acyl chloride → Chiral ester (18) (with cis-(1S,2R)-2-para-tolylsulfonamidoindanol)2. Chiral ester (18) + Cyclohexylmagnesium bromide → Diastereoselective addition3. Hydrolysis → (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid [(S)-9]

Table 1: Key Structural Descriptors of (S)-Oxybutynin Hydrochloride

PropertyValueSignificance
Molecular FormulaC₂₂H₃₂NO₃⁺·Cl⁻Determines molecular weight (357.23 g/mol)
Chiral Centers1 (Cα of glycolate moiety)Basis for enantiomer-specific activity
Hydrogen Bond Acceptors4Influences solubility and crystal packing
Hydrogen Bond Donors1 (hydroxy group)Affects hygroscopicity and hydration formation
Rotatable Bonds8Impacts conformational flexibility
Topological Polar Surface Area49.77 ŲCorrelates with membrane permeability

Physicochemical Properties of (S)-Oxybutynin Hydrochloride

(S)-Oxybutynin hydrochloride is a white crystalline powder exhibiting acicular particle morphology under microscopic examination [1]. Thermal analysis reveals a characteristic melting endotherm at 116.2°C via differential scanning calorimetry, with thermogravimetric analysis showing minimal mass loss (0.15%) below 110°C and rapid decomposition above 150°C [1]. The compound displays low hygroscopicity at relative humidities (RH) below 52.8%, but undergoes deliquescence and crystal form conversion at RH ≥75.3% [1].

Solubility and partitioning behavior are pH-dependent due to its ionizable tertiary amine. The compound exhibits high solubility in acidic media (e.g., 0.1 N hydrochloric acid) but reduced solubility at physiological pH (7.4), with a logarithmic partition coefficient (log P) of 3.33 in 1-octanol/water systems [1] [4]. Surface tension measurements confirm it does not form micelles in aqueous solution, distinguishing it from surfactant-like molecules [1].

The chemical stability profile reveals susceptibility to ester hydrolysis under alkaline conditions, with observed rate constants of 0.008 h⁻¹ (pH 9.69) and 0.0552 h⁻¹ (pH 10.25) at 25°C [1]. In oxidative environments, the free base form—used in transdermal formulations—generates N-oxide intermediates that rearrange to a novel degradation product (Oxy-EK) identified in patch formulations [2].

Table 2: Physicochemical Properties of (S)-Oxybutynin Hydrochloride

PropertyValue/ConditionAnalytical Method
Melting Point116.2°CDifferential Scanning Calorimetry
Thermal Decomposition>150°CThermogravimetric Analysis
log P (1-octanol/water)3.33Shake-flask Method
pKa7.75Potentiometric Titration
Hydrolysis Rate (pH 9.69)0.008 h⁻¹ (25°C)Kinetic Studies in Carbonate Buffer
Critical Micelle ConcentrationNot observedSurface Tensiometry

Comparative Analysis of (R)- and (S)-Enantiomers: Pharmacological Implications

The enantiomers of oxybutynin exhibit marked stereoselectivity in muscarinic receptor interactions. (R)-Oxybutynin demonstrates 12-88-fold higher affinity than the (S)-enantiomer across M₁ (rabbit vas deferens), M₂ (guinea pig atria), and M₃ (guinea pig bladder) receptor subtypes [6]. Both (R)-oxybutynin and the racemate show slight selectivity (2-4-fold) for M₁/M₃ over M₂ receptors, suggesting the therapeutic and adverse effects of racemic oxybutynin reside predominantly in the (R)-enantiomer [6].

In vivo studies in guinea pigs confirm this stereodivergence: (R)-oxybutynin is 21-fold more potent in inhibiting bladder contractions, 30-fold more potent in reducing salivary secretion, and 136-fold more potent in inducing mydriasis compared to (S)-oxybutynin [6]. Despite its lower receptor affinity, the (S)-enantiomer gained clinical interest due to its superior tolerability profile, though pharmacokinetic factors contribute significantly to this effect.

Metabolic disparities profoundly influence enantiomer activity. Following oral administration, (R)-oxybutynin undergoes extensive first-pass metabolism to (R)-N-desethyloxybutynin (NDO), an equipotent antimuscarinic metabolite. By contrast, intravesical administration—which bypasses hepatic metabolism—yields significantly lower NDO exposure for the (R)-enantiomer (NDO/oxybutynin ratio = 1) compared to oral dosing (ratio = 17) [9]. Population pharmacokinetic modeling reveals the bioavailability differential: (R)-enantiomer bioavailability is 7% (oral) and 10-22% (intravesical), while the (S)-enantiomer shows higher systemic exposure [9].

Crystallographic and Spectroscopic Profiling

(S)-Oxybutynin hydrochloride crystallizes as a hemihydrate (chemical formula: C₂₂H₃₂NO₃⁺·Cl⁻·0.5H₂O) in the monoclinic space group I2/a (#15) with unit cell parameters a = 14.57266(8) Å, b = 8.18550(6) Å, c = 37.16842(26) Å, β = 91.8708(4)°, and V = 4421.25(7) ų [3]. The crystal structure exhibits layered molecular packing stabilized by hydrogen-bonding networks involving water molecules, chloride anions, and protonated amine groups:

  • N–H···Cl hydrogen bonds between cation and anion
  • O–H···Cl bonds from water molecules
  • O–H···Cl interactions from the hydroxy group
  • Additional stabilization via C–H···Cl bonds [3]

Notably, the crystal structure displays X-ray-induced photoreduction of the alkyne moiety, a phenomenon requiring careful handling during diffraction studies [3]. Powder X-ray diffraction (XRPD) analysis confirms crystallinity loss following mechanical stress (e.g., ball milling), highlighting the need for controlled processing in formulation development [1].

Spectroscopic characterization employs multiple techniques:

  • Vibrational Spectroscopy: Infrared analysis identifies characteristic peaks: carbonyl stretch (C=O, ester) at ~1735 cm⁻¹, hydroxyl (O-H) at ~3450 cm⁻¹, and ammonium (N⁺-H) vibrations at 2000-3000 cm⁻¹ [1] [10]
  • Electronic Absorption: Ion-pair complex formation with eosin Y at pH 4.0 yields a chromophore absorbing at 550 nm, enabling spectrophotometric quantification (linear range: 1.0–10.0 µg/mL) [10]
  • Fluorescence Quenching: (S)-Oxybutynin quenches eosin Y fluorescence (λₑₓ/λₑₘ = 304/548 nm) via static quenching (Stern-Volmer constant: 1.8 × 10⁴ L/mol), with thermodynamic parameters (ΔH° = -38.2 kJ/mol; ΔS° = -56.3 J/mol·K) indicating enthalpy-driven complex formation [10]
  • Solid-State NMR: ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR resolves crystalline polymorphs and amorphous content, critical for quality control [1]

Table 3: Crystallographic Data for (S)-Oxybutynin Hydrochloride Hemihydrate

ParameterValueMethod
Crystal SystemMonoclinicSynchrotron X-ray Powder Diffraction
Space GroupI2/a (#15)Rietveld Refinement
Unit Cell Dimensionsa = 14.57266(8) Å, b = 8.18550(6) ÅGSAS/EXPGUI Software Suite
c = 37.16842(26) Å, β = 91.8708(4)°
Unit Cell Volume4421.25(7) ųDensity Functional Theory Optimization
Z8Cambridge Structural Database Analysis
Hydrogen BondingN–H···Cl, O–H···Cl, C–H···ClCrystalExplorer Analysis
Powder Diffraction File00-068-1305International Centre for Diffraction Data

Properties

CAS Number

230949-16-3

Product Name

(S)-Oxybutynin hydrochloride

IUPAC Name

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1

InChI Key

SWIJYDAEGSIQPZ-VZYDHVRKSA-N

SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Synonyms

(S)-α-Phenylcyclohexaneglycolic Acid 4-(Diethylamino)-2-butynyl Ester, Hydrochloride

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.